N-(2-chlorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the sulfonylated benzoxazine with 2-chloroaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZENESULFONYL)-N-(2-BROMOPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
- 4-(BENZENESULFONYL)-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
Compared to similar compounds, 4-(BENZENESULFONYL)-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it particularly valuable in specific applications.
Properties
Molecular Formula |
C21H17ClN2O4S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(2-chlorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O4S/c22-16-10-4-5-11-17(16)23-21(25)20-14-24(18-12-6-7-13-19(18)28-20)29(26,27)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,23,25) |
InChI Key |
GLTWHFKTFTXQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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